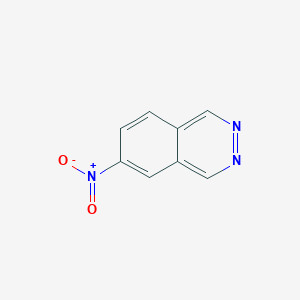

6-Nitrophthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)8-2-1-6-4-9-10-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLAWBPLKDRQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423289 | |

| Record name | 6-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120493-12-1 | |

| Record name | 6-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 6-Nitrophthalazine

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Nitrophthalazine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. The document details a robust synthetic protocol via electrophilic aromatic nitration of phthalazine, including an in-depth discussion of the reaction mechanism and the rationale behind critical experimental parameters. Furthermore, it establishes a full characterization profile for the target molecule, employing spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All data is presented in a clear, structured format to aid researchers. This guide is intended for chemists, researchers, and drug development professionals seeking to synthesize, verify, and utilize this compound in their work.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] The introduction of a nitro group (—NO₂) onto the phthalazine ring, as in this compound, creates a versatile intermediate. The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, such as amines, which are crucial for building more complex, biologically active molecules.[3] Moreover, nitroaromatic compounds themselves are of significant interest in drug development, particularly as hypoxia-activated prodrugs for targeted cancer therapy.[4] This guide provides a detailed methodology for the reliable synthesis and rigorous characterization of this compound.

Synthesis of this compound via Electrophilic Nitration

The most common and direct method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent.[5] For the synthesis of this compound, a mixture of concentrated nitric acid and sulfuric acid is employed.

Principle and Mechanism

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to generate the nitronium ion.[6]

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-rich π-system of the phthalazine ring then attacks the nitronium ion. The nitrogen atoms in the phthalazine ring are deactivating, meaning they withdraw electron density and make the ring less reactive towards electrophilic attack. The substitution is directed to the benzo-ring of the phthalazine system. The attack results in a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like HSO₄⁻) abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product, this compound.[6]

Detailed Experimental Protocol

Materials:

-

Phthalazine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (3.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Substrate: While maintaining the low temperature, slowly add phthalazine (1.0 eq) portion-wise to the sulfuric acid with continuous stirring until fully dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq). Ensure this mixture is also pre-cooled to 0-5 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of phthalazine in sulfuric acid over 30-45 minutes. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition. Causality Note: This slow, cold addition is critical to control the exothermic nature of the nitration reaction, preventing the formation of undesired byproducts from over-nitration or decomposition.[7]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the crude product. Causality Note: Pouring the acidic mixture into ice serves to quench the reaction and dilute the strong acid, allowing the organic product to precipitate out of the aqueous solution.

-

Neutralization and Filtration: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Once synthesized, the identity, structure, and purity of the compound must be confirmed through a combination of spectroscopic and physical methods.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons will exhibit distinct signals in the downfield region (typically 7.5-9.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group.[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: ¹³C NMR spectroscopy is used to determine the number and type of carbon atoms. The spectrum of this compound will show distinct signals for each unique carbon atom in the aromatic system. The carbon atom directly attached to the nitro group will be significantly deshielded and appear at a higher chemical shift.

| ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.6-9.8 | H-1, H-4 |

| ~8.8-9.0 | H-5 |

| ~8.4-8.6 | H-7 |

| ~8.2-8.4 | H-8 |

| Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual values may vary.[9][10] |

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic peaks for this compound are the strong absorptions corresponding to the nitro group.[11]

| IR Absorption Data | |

| Frequency (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H |

| 1620-1580 | Aromatic C=C |

| 1550-1490 | Nitro (R-NO₂) |

| 1360-1320 | Nitro (R-NO₂) |

| 850-750 | C-H Bending |

| Note: The asymmetric and symmetric stretches of the nitro group are highly diagnostic for this compound.[12][13] |

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (C₈H₅N₃O₂, Mol. Wt.: 175.14 g/mol ) is expected to show a prominent molecular ion peak.[14][15]

-

Expected [M+H]⁺ peak: m/z = 176.15

Physical Properties

-

Appearance: Typically a yellow to off-white crystalline solid.

-

CAS Number: 120493-12-1[14]

-

Molecular Formula: C₈H₅N₃O₂[14]

-

Molecular Weight: 175.14 g/mol [14]

Visualization of Key Relationships

Caption: Logic diagram for the structural verification of this compound.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of more complex pharmaceutical agents.

-

Precursor to Amines: The nitro group can be easily reduced to an amino group (—NH₂). This amine serves as a key handle for introducing diverse substituents through amide bond formation, urea formation, or other coupling reactions, enabling the construction of large compound libraries for drug screening.[2]

-

Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a well-known substrate for nitroreductase enzymes, which are often overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors.[3] This allows for the design of prodrugs that are selectively activated in cancer cells, releasing a cytotoxic agent and minimizing damage to healthy tissues.

-

Scaffold for Kinase Inhibitors: The phthalazine core is found in several potent kinase inhibitors. Modification at the 6-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets involved in cancer progression.[2][16]

Conclusion

This guide has outlined a reliable and well-established procedure for the synthesis of this compound via electrophilic nitration. The causality behind each experimental step has been explained to ensure both safety and high yield. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been provided, establishing a benchmark for verifying the structure and purity of the final product. As a versatile synthetic intermediate, this compound holds significant potential for researchers in medicinal chemistry and drug discovery, serving as a gateway to novel therapeutics.

References

-

Nitration reaction of 4‐(4‐methoxy‐3‐methyl phenyl)‐1(2H)‐phthalazinone (1). (n.d.). Wiley Online Library. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Phthalazine as a promising scaffold for the synthesis of new bioactive compounds: A review. RSC Advances, 10(35), 20836–20857.

- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.

- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Eissa, A. G. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256–1273.

-

Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Nitrophthalide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitrophthalazine. PubChem Compound Database. Retrieved from [Link]

- Duan, J., He, Z., & Sun, L. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1426463.

- The Organic Chemistry Tutor. (2016, March 28). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups [Video]. YouTube.

-

Hamilton Company. (n.d.). Mass Spectrometry: Techniques, Workflows & Automation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Zhan, X., Wang, X., & Desiderio, D. M. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins.

-

European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Chico, J., Rúbies, A., Centrich, F., Companyó, R., Guiteras, J., & Prat, M. D. (2002). Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. Journal of Agricultural and Food Chemistry, 50(15), 4246–4251.

- Giraud, R., Le Blanc, Y. J. C., Guna, M., & Hopfgartner, G. (2023). General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. Journal of the American Society for Mass Spectrometry, 34(8), 1635–1647.

- Herzon, S. B., & Myers, A. G. (2012). Synthesis of 6,6′-Binaphthopyran-2-one Natural Products: Pigmentosin A, Talaroderxines A & B.

- Kumar, A., Chashoo, G., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1599.

- Arts, I. C. W., van der Pijl, P. C., Sies, H., & Hollman, P. C. H. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 25.

- Google Patents. (n.d.). US4708806A - Destruction of nitrated aromatics.

- Google Patents. (n.d.). US8530681B2 - Pharmaceutical compositions of O-nitro compounds.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rushim.ru [rushim.ru]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 10. epfl.ch [epfl.ch]

- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 120493-12-1|this compound|BLD Pharm [bldpharm.com]

- 15. opentrons.com [opentrons.com]

- 16. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitrophthalazine: Chemical Properties and Structural Elucidation

Introduction

Phthalazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science.[1][2] Their unique structural framework serves as a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[3][4] The introduction of a nitro group onto the phthalazine core, as in 6-nitrophthalazine, can significantly modulate its electronic properties and biological activity. The nitro group, a potent electron-withdrawing moiety, is a key functional group in numerous approved drugs and is often employed to enhance therapeutic efficacy or to develop hypoxia-activated prodrugs.[5]

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of this compound. As a specialized compound, direct and extensive experimental data in publicly accessible literature is limited. Therefore, this guide synthesizes established principles of organic chemistry and spectroscopy, drawing upon data from analogous compounds to present a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development. We will delve into its synthesis, predict its spectroscopic characteristics, and outline the state-of-the-art methodologies for its definitive structural characterization.

Chemical Properties and Synthesis

This compound is a derivative of phthalazine, a bicyclic aromatic heterocycle. The presence of the nitro group at the 6-position significantly influences the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, while making the phthalazine core susceptible to nucleophilic attack.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₈H₅N₃O₂ | PubChem[6] |

| Molecular Weight | 175.14 g/mol | PubChem[6] |

| Appearance | Likely a yellow crystalline solid | Analogy with other nitroaromatic compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General solubility of similar heterocycles |

| Hydrogen Bond Acceptors | 3 (2 from nitro, 1 from aza-group) | Computational Prediction |

| Hydrogen Bond Donors | 0 | Computational Prediction |

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The following protocol is based on well-established reactions for the synthesis of substituted phthalazines.[7][8]

Experimental Protocol: Synthesis of this compound

-

Step 1: Nitration of Phthalic Anhydride. To a stirred solution of concentrated sulfuric acid, carefully add phthalic anhydride at 0-5 °C. Subsequently, add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice to precipitate the product, 4-nitrophthalic acid. Filter, wash with cold water, and dry.

-

Step 2: Formation of 4-Nitrophthalhydrazide. Reflux the synthesized 4-nitrophthalic acid with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid for 4-6 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of 6-nitro-2,3-dihydrophthalazine-1,4-dione (4-nitrophthalhydrazide). Filter the solid, wash with cold ethanol, and dry.

-

Step 3: Chlorination to 1,4-dichloro-6-nitrophthalazine. Treat the 4-nitrophthalhydrazide with a chlorinating agent such as phosphorus oxychloride (POCl₃), with or without a catalytic amount of dimethylformamide (DMF), and heat the mixture under reflux for 2-4 hours.[3] Carefully quench the excess POCl₃ by pouring the reaction mixture onto ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Step 4: Reductive Dechlorination to this compound. The final step involves the selective removal of the chlorine atoms. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base like triethylamine or by using a reducing agent such as zinc dust in acetic acid. The reaction should be carefully monitored to avoid the reduction of the nitro group. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Proposed synthetic pathway for this compound.

Structural Elucidation

The definitive confirmation of the structure of a newly synthesized compound like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular architecture.

Caption: General workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9] For this compound, both ¹H and ¹³C NMR would provide crucial information about the number and connectivity of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width should be set to cover the expected range of aromatic protons (typically 0-10 ppm). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. The spectral width should encompass the expected range for aromatic carbons (typically 100-160 ppm).

-

2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Coupling |

| C1 | - | ~150 | - |

| C4 | - | ~152 | - |

| C4a | - | ~128 | - |

| C5 | ~8.5 | ~125 | d, J ≈ 8.5 Hz |

| C7 | ~8.7 | ~120 | dd, J ≈ 8.5, 2.0 Hz |

| C8 | ~9.0 | ~130 | d, J ≈ 2.0 Hz |

| C8a | - | ~140 | - |

| C6 (ipso-NO₂) | - | ~149 | - |

Note: These are predicted values based on the analysis of similar nitroaromatic and phthalazine compounds. Actual values may vary.[10][11]

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[12] For this compound, the key vibrational bands would be those associated with the aromatic rings and the nitro group.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1450 | Aromatic C=C and C=N stretching | Medium-Strong |

| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching of the nitro group | Strong |

| 800-700 | C-H out-of-plane bending | Strong |

Note: The exact positions of the peaks can be influenced by the physical state of the sample.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[14]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is typically used for GC-MS.

-

Data Acquisition: Acquire the mass spectrum, ensuring good resolution to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.

Predicted Mass Spectrometry Data for this compound

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 175.04, corresponding to the molecular formula C₈H₅N₃O₂.

-

Major Fragments: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z = 129) and NO (m/z = 145).[15] The phthalazine ring may also fragment with the loss of N₂ (m/z = 147).[16]

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[17][18]

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This can be attempted by slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture, or by vapor diffusion techniques.

-

Data Collection and Structure Solution: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.

While a crystal structure for this compound is not currently available in public databases, a successful analysis would provide precise geometric parameters and insights into intermolecular interactions, such as π-π stacking, which are crucial for understanding its solid-state properties and potential for polymorphism.

Applications in Drug Development

The phthalazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[2][4] The incorporation of a nitro group can further enhance these properties.

-

Anticancer Activity: Many nitro-containing compounds exhibit anticancer properties, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[5] The phthalazine core itself has been explored for the development of anticancer agents, including inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2).[3]

-

Antimicrobial and Antiparasitic Agents: Nitro-heterocyclic compounds are well-established drugs for treating bacterial and parasitic infections.[19] The nitro group can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species.

-

Chemical Probes and Intermediates: this compound can serve as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create libraries of novel compounds for high-throughput screening in drug discovery programs.[20]

Conclusion

This compound is a fascinating heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data is not abundant, this in-depth technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed framework for its structural elucidation based on established scientific principles and data from analogous compounds. The predictive spectroscopic data and detailed experimental protocols outlined herein offer a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising molecule. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. journaljpri.com [journaljpri.com]

- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

- 9. scispace.com [scispace.com]

- 10. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. wwjmrd.com [wwjmrd.com]

- 13. instanano.com [instanano.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Nitrophthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitrophthalazine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Definitive structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public databases, this document outlines the theoretically predicted spectral features based on established principles of spectroscopy and data from analogous structures. Furthermore, it details standardized protocols for acquiring high-quality spectroscopic data, ensuring a robust framework for researchers who synthesize or work with this compound.

Introduction: The Imperative for Spectroscopic Analysis

The phthalazine scaffold is a privileged structure in drug discovery, appearing in compounds with a range of biological activities. The introduction of a nitro group, as in this compound, significantly modulates the molecule's electronic properties, polarity, and potential for hydrogen bonding, which can in turn influence its pharmacological profile and material characteristics.

Given these considerations, unambiguous characterization is not merely a formality but a foundational requirement for reliable and reproducible research. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming its identity, structure, and purity.

-

NMR Spectroscopy (¹H and ¹³C): Reveals the precise arrangement of atoms by mapping the chemical environment of hydrogen and carbon nuclei.

-

IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry: Determines the molecular weight and provides clues about the structure through fragmentation analysis.

This guide is structured to provide both the predicted spectral data for this compound and the practical methodologies required to obtain and validate this data experimentally.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral features for this compound. These predictions are derived from the analysis of its chemical structure, considering the influence of the electron-withdrawing nitro group and the nitrogen atoms within the phthalazine core.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts (δ) are predicted to be in the downfield region (typically δ 7.5-9.5 ppm) due to the deshielding effects of the aromatic system. The nitro group (NO₂) is a strong electron-withdrawing group and will significantly deshield adjacent protons.

Predicted Chemical Shifts and Splitting Patterns (in DMSO-d₆):

-

H-1, H-4: These protons are on the pyridazine ring and are expected to appear as singlets or narrow doublets at the most downfield positions (likely > δ 9.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms.

-

H-5: This proton is ortho to the nitro group and will be strongly deshielded, likely appearing as a doublet.

-

H-7: This proton is meta to the nitro group and will be less deshielded than H-5, likely appearing as a doublet of doublets.

-

H-8: This proton is para to the nitro group and will also be deshielded, likely appearing as a doublet.

The coupling constants (J) between adjacent protons are expected to be in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals for the eight carbon atoms, as there are no elements of symmetry that would make any carbons chemically equivalent.[1] The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the nitro group.[1]

Predicted Chemical Shift Ranges (in DMSO-d₆):

-

C-1, C-4: These carbons are adjacent to nitrogen and will appear significantly downfield, typically in the δ 150-160 ppm range.

-

C-6: The carbon directly attached to the nitro group will be highly deshielded, also appearing in the δ 145-155 ppm region.

-

C-4a, C-8a: These are the bridgehead carbons. Their shifts will be influenced by both rings, likely appearing in the δ 125-140 ppm range.

-

C-5, C-7, C-8: These protonated carbons of the nitrated ring will have shifts in the aromatic region, generally between δ 120-135 ppm.

Quaternary carbons (C-4a, C-6, C-8a) will typically show weaker signals compared to the protonated carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For this compound, the most characteristic peaks will be from the nitro group and the aromatic system.[2][3]

Key Predicted Absorption Bands:

-

N-O Asymmetric Stretch: A strong, sharp band is expected in the 1500-1560 cm⁻¹ region. This is a highly characteristic absorption for aromatic nitro compounds.[4]

-

N-O Symmetric Stretch: A medium to strong band is expected in the 1335-1390 cm⁻¹ region.[4]

-

Aromatic C-H Stretch: These will appear as a group of medium-to-weak bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[2]

-

Aromatic C=C and C=N Ring Stretches: A series of medium-to-strong bands are expected in the 1400-1620 cm⁻¹ region.

-

C-H Out-of-Plane Bending: These bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns.

-

Molecular Ion (M⁺): For this compound (C₈H₅N₃O₂), the calculated monoisotopic mass is approximately 175.04 Da. The high-resolution mass spectrum should show a molecular ion peak corresponding to this value.[5]

-

Key Fragmentation Patterns: Nitroaromatic compounds often exhibit characteristic fragmentation.[6] Expected fragmentation pathways include:

-

Loss of NO₂ (M - 46)

-

Loss of NO (M - 30) followed by loss of CO.

-

Cleavage of the heterocyclic ring.

-

Methodologies for Spectroscopic Analysis

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

General Sample Preparation

-

Purity: Ensure the sample is of high purity. Impurities will complicate spectral interpretation. Purification via recrystallization or column chromatography is recommended.

-

Solvent Selection: For NMR, use a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃). For IR and MS, the sample can often be analyzed neat or in a suitable volatile solvent.

Experimental Workflows

Below are step-by-step protocols for each technique.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often requiring a longer acquisition time and more scans (e.g., 100 MHz, 1024+ scans) due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR data acquisition and processing.

-

Background Scan: Record a background spectrum of the empty sample holder (e.g., ATR crystal).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum (typically 16-32 scans are co-added).

-

Data Processing: The software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR data acquisition using ATR.

Summary of Predicted Spectroscopic Data

The table below consolidates the predicted spectroscopic data for this compound. Researchers should use this as a guide for interpreting experimentally obtained data.

| Technique | Predicted Features |

| ¹H NMR | Chemical Shifts (δ): 5 signals in the 7.5-9.5 ppm range. Protons ortho to NO₂ and adjacent to ring nitrogens will be most downfield. Multiplicity: Doublets, doublet of doublets, and singlets expected. |

| ¹³C NMR | Chemical Shifts (δ): 8 signals. C-NO₂, C-N, and C=N carbons expected in the 145-160 ppm range. Other aromatic carbons at 120-140 ppm. |

| IR Spectroscopy | Key Bands (cm⁻¹): • ~1530 cm⁻¹ (strong, sharp, N-O async stretch) • ~1350 cm⁻¹ (strong, N-O sym stretch) • 3000-3100 cm⁻¹ (Aromatic C-H stretch) • 1400-1620 cm⁻¹ (Aromatic C=C/C=N stretches) |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z ≈ 175.04 Key Fragments: Loss of NO₂ (m/z 129), NO (m/z 145). |

Conclusion

While this guide provides a robust, theory-backed prediction of the spectroscopic data for this compound, it is imperative that these predictions are confirmed with empirical data. The structural integrity and purity of a compound are the cornerstones of valid scientific inquiry. The methodologies and predictive data herein serve as a comprehensive resource for researchers to confidently synthesize, purify, and characterize this compound, ensuring the reliability of their subsequent studies in drug development and materials science.

References

-

ResearchGate. Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Available at: [Link].

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available at: [Link].

-

National Center for Biotechnology Information, PubChem. Spectral Information. Available at: [Link].

-

Columbia University. Table of Characteristic IR Absorptions. Available at: [Link].

-

University of Puget Sound. 13C-NMR. Available at: [Link].

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link].

-

SpectraBase. 6-Nitrophthalide - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

SpectraBase. 6-Nitrophthalide - Optional[1H NMR] - Chemical Shifts. Available at: [Link].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].

-

MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link].

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link].

-

MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link].

-

Michigan State University Chemistry. Infrared Spectroscopy. Available at: [Link].

-

National Center for Biotechnology Information, PubChem. 5-Nitrophthalazine. Available at: [Link].

-

National Center for Biotechnology Information, PubMed. Mass spectrometry analysis of nitrotyrosine-containing proteins. Available at: [Link].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link].

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Past and Synthetic Evolution of 6-Nitrophthalazine: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical synthesis, and modern preparative methods for the pivotal heterocyclic compound, 6-Nitrophthalazine.

The journey of this compound through the annals of chemical literature is one of subtle emergence rather than a singular, celebrated discovery. Unlike many cornerstone molecules with a clearly defined genesis, the first synthesis of this compound is not prominently documented in a landmark publication. Its initial appearances are more likely nestled within broader studies on the nitration of the parent phthalazine heterocycle. Early investigations into the electrophilic substitution of phthalazine would have inevitably led to a mixture of isomers, including the 6-nitro derivative, with the focus often being on the major products or the overall reactivity of the ring system.

The Logic of Nitration: Unraveling Isomeric Distribution

The synthesis of nitrophthalazine isomers, including this compound, is fundamentally governed by the principles of electrophilic aromatic substitution on a bicyclic heteroaromatic system. The two nitrogen atoms in the phthalazine ring are deactivating, drawing electron density away from the carbocyclic ring and making it less susceptible to electrophilic attack than benzene.

The regioselectivity of the nitration of phthalazine is a nuanced interplay of electronic effects. The nitrogen atoms exert a deactivating effect on all positions of the benzene ring, but this effect is most pronounced at the alpha positions (5 and 8) due to their proximity. Consequently, electrophilic attack is sterically and electronically more favored at the beta positions (6 and 7). This leads to a product mixture where 5-nitrophthalazine and this compound are the principal components.

A general workflow for the nitration of phthalazine can be visualized as follows:

Caption: Generalized workflow for the synthesis of nitrophthalazine isomers.

Historical Synthesis: A Probable Reconstruction

While a definitive first report remains elusive, a plausible historical synthesis of this compound would have involved the direct nitration of phthalazine using a classical nitrating mixture of concentrated nitric acid and sulfuric acid.

Protocol: Classical Nitration of Phthalazine

Disclaimer: This protocol is a representative reconstruction based on established chemical principles and may not reflect the exact conditions of the first synthesis. Modern safety protocols should always be followed.

Materials:

-

Phthalazine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, phthalazine is dissolved in concentrated sulfuric acid at 0°C (ice bath). The dissolution is performed cautiously due to the exothermic nature of the process.

-

Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the phthalazine solution while maintaining the temperature at 0-5°C. The slow addition is crucial to control the reaction rate and prevent over-nitration or decomposition.

-

Reaction Monitoring: The reaction is stirred at low temperature for a specified period. The progress of the reaction would have been historically monitored by techniques such as thin-layer chromatography (TLC), observing the consumption of the starting material and the appearance of new, more polar spots corresponding to the nitro-isomers.

-

Work-up: The reaction mixture is poured onto crushed ice to quench the reaction. The acidic solution is then carefully neutralized with a saturated sodium bicarbonate solution. This step must be performed with extreme caution due to vigorous gas evolution (CO₂).

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield a crude mixture of nitrophthalazine isomers. The separation of this compound from the isomeric mixture, primarily the 5-nitro isomer, is the most challenging step and is typically achieved by column chromatography on silica gel. The difference in polarity between the isomers allows for their separation.

Data Summary:

| Parameter | Typical Value/Observation |

| Reactant Ratio | Phthalazine : HNO₃ : H₂SO₄ (molar ratio) is critical for controlling the degree of nitration. |

| Reaction Temperature | 0-5°C to minimize side reactions and enhance regioselectivity. |

| Yield | The overall yield of the mixed isomers can vary significantly. The yield of isolated this compound is typically moderate due to the formation of other isomers. |

| Isomer Ratio | The ratio of 5-Nitrophthalazine to this compound is dependent on the specific reaction conditions. |

Modern Synthetic Approaches

While direct nitration remains a viable method, contemporary organic synthesis often seeks more selective and higher-yielding routes. These can include:

-

Directed Ortho-Metalation: This strategy involves the use of a directing group to introduce a nitro group at a specific position.

-

Synthesis from Pre-functionalized Precursors: Building the phthalazine ring from a benzene derivative that already contains a nitro group at the desired position can provide unambiguous access to this compound.

A conceptual modern synthetic pathway could be visualized as follows:

Caption: A modern, regioselective synthesis of this compound.

The Role of this compound in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The nitro group can be readily reduced to an amino group, which then acts as a handle for further functionalization, allowing for the construction of diverse molecular libraries for drug discovery programs. The phthalazine core itself is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.

Conclusion

While the precise moment of its discovery may be lost to the complexities of early chemical exploration, the synthesis of this compound represents a fundamental transformation in heterocyclic chemistry. From its probable origins in the non-selective nitration of phthalazine to modern, highly regioselective synthetic strategies, the journey of this molecule underscores the evolution of synthetic organic chemistry. Its continued importance as a building block in drug discovery ensures that the story of this compound is far from over.

References

As the historical first synthesis is not clearly documented in a single source, this guide synthesizes information from general principles of heterocyclic chemistry and reviews on phthalazine synthesis. For specific modern protocols, researchers are advised to consult contemporary organic synthesis journals and databases.

Characterization of 6-Nitrophthalazine: A Guide to Determining Fundamental Physical Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrophthalazine is a heterocyclic aromatic compound of interest within medicinal chemistry and materials science. As with any novel or sparsely characterized molecule, a thorough understanding of its fundamental physical properties is a prerequisite for its synthesis, purification, reaction optimization, and formulation. This guide provides a comprehensive overview of the principles and experimental procedures for determining two of these critical parameters: melting point and boiling point.

The Critical Role of Physical Properties in Drug Development

The melting and boiling points of a compound are not mere physical constants; they are indicators of molecular structure, intermolecular forces, and purity. For drug development professionals, these properties influence:

-

Purification Strategies: The choice between crystallization, sublimation, or distillation for purifying a synthesized compound is dictated by its melting and boiling points.

-

Solid-State Characterization: The melting point is a key parameter in polymorph screening and the identification of different crystalline forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.

-

Formulation Development: The thermal properties of an active pharmaceutical ingredient (API) are crucial for designing robust and stable dosage forms.

-

Process Safety: Understanding the boiling point and thermal stability of a compound is essential for safe handling and scale-up of chemical reactions.

Part 1: Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[1][2][3]

Principle

The melting point is a measure of the energy required to overcome the crystal lattice forces holding the molecules in a fixed, ordered arrangement. In a pure substance, all molecules are identical, and the intermolecular forces are uniform, resulting in a sharp melting point. Impurities disrupt the crystal lattice, leading to a less ordered solid that requires less energy to break down.

Experimental Protocol: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1][4]

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

-

Sample of this compound (finely powdered)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[3]

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

-

Place a calibrated thermometer in the designated port, ensuring the thermometer bulb is level with the sample in the capillary tube.

-

-

Approximate Melting Point Determination:

-

If the melting point is unknown, a rapid determination is recommended to find an approximate range.

-

Set the heating rate to a high value (e.g., 10-20 °C per minute).

-

Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely molten. This provides a rough estimate of the melting range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a fresh, properly prepared capillary tube with the this compound sample.

-

Set the heating rate to a slow and steady 1-2 °C per minute.[1]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts (T2).

-

The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow (0.5-1.5 °C).

-

Data Presentation:

| Parameter | Value (°C) |

| Approximate Melting Range | e.g., 150-155 |

| Accurate Melting Point (T1) | e.g., 152.5 |

| Accurate Melting Point (T2) | e.g., 153.5 |

| Reported Melting Range | 152.5 - 153.5 |

Note: The values in this table are hypothetical and for illustrative purposes only. The actual melting point of this compound must be determined experimentally.

Visualization of Experimental Workflow:

Caption: Workflow for Melting Point Determination

Part 2: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the substance undergoes a phase transition from liquid to gas. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Principle

For a liquid to boil, the kinetic energy of its molecules must be sufficient to overcome the intermolecular forces holding them in the liquid state. The vapor pressure of a liquid is a measure of the tendency of its molecules to escape into the gas phase. As the temperature of the liquid increases, its vapor pressure also increases. When the vapor pressure equals the external pressure, boiling occurs.

Experimental Protocol: Micro Boiling Point Determination

For small quantities of a substance, a micro boiling point determination using a Thiele tube or a similar apparatus is a suitable method.

Materials and Equipment:

-

Thiele tube or similar heating bath (e.g., aluminum block)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamps and stand

-

Sample of this compound

Step-by-Step Methodology:

-

Apparatus Setup:

-

Add a small amount (a few drops) of the this compound sample to the fusion tube.

-

Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.

-

Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Clamp the thermometer and fusion tube assembly so that it is immersed in the heating bath of the Thiele tube, ensuring the sample is below the level of the heating medium.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the bath through convection.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.

-

Record this temperature.

-

For accuracy, repeat the determination with a fresh sample.

-

Data Presentation:

| Parameter | Value (°C) |

| Atmospheric Pressure (mmHg) | e.g., 760 |

| Observed Boiling Point (Trial 1) | e.g., 245.0 |

| Observed Boiling Point (Trial 2) | e.g., 245.5 |

| Average Boiling Point | 245.3 |

Note: The values in this table are hypothetical and for illustrative purposes only. The actual boiling point of this compound must be determined experimentally and corrected for atmospheric pressure if it deviates significantly from standard pressure.

Visualization of Experimental Setup:

Caption: Micro Boiling Point Determination Setup

Conclusion

The determination of the melting and boiling points of this compound is a fundamental step in its characterization. The protocols detailed in this guide provide a robust framework for obtaining accurate and reliable data. Adherence to proper experimental technique, including the use of calibrated equipment and slow heating rates, is paramount for achieving high-quality results. The data generated from these experiments will be invaluable for the subsequent development and application of this promising compound in research and industry.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021-09-19). [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]

-

Melting point determination. [Link]

-

Experiment 1 - Melting Points. [Link]

-

experiment (1) determination of melting points. (2021-09-19). [Link]

-

Experimental and predicted onset temperature for 12 nitro compounds. ResearchGate. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

Sources

- 1. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitrophthalazine | C8H5N3O2 | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitrophthalazine-1,4-dione | C8H3N3O4 | CID 352066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 89898-86-2|5-Nitrophthalazine|BLD Pharm [bldpharm.com]

A Methodological Guide to Characterizing the Solubility and Stability of 6-Nitrophthalazine for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Abstract: The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its successful development. Solubility and stability are critical quality attributes that dictate bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for the experimental characterization of 6-Nitrophthalazine, a representative nitroaromatic heterocyclic compound. While specific data for this molecule is not widely published, this document presents authoritative, field-proven methodologies for determining its solubility in common pharmaceutical solvents and assessing its intrinsic stability under forced degradation conditions. The protocols and workflows herein are designed for researchers, chemists, and drug development professionals, providing not just procedural steps but the scientific rationale behind them, in alignment with regulatory expectations.

Introduction: The Critical Role of Physicochemical Profiling

This compound is a heterocyclic compound featuring a phthalazine core functionalized with a nitro group. Such structures are of interest in medicinal chemistry; however, the introduction of a nitroaromatic moiety often presents challenges in terms of solubility and stability. Poor aqueous solubility can severely limit oral absorption and complicate in-vitro assay interpretation, while instability can lead to loss of potency and the formation of potentially toxic degradants.

Therefore, a thorough understanding of these properties is not merely a data collection exercise; it is a critical, risk-mitigating step in the drug development pathway. This guide outlines the principles and detailed protocols for a systematic evaluation of this compound, establishing a robust foundation for its advancement as a potential drug candidate.

Solubility Profile: From High-Throughput Screening to Definitive Measurement

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of formulation science. In drug discovery, it is typically assessed in two distinct phases: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (usually DMSO) to an aqueous buffer. It is a high-throughput assessment of how a compound behaves upon precipitation and is relevant for early-stage screening where compounds are often handled in DMSO.[1][2][3]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over an extended period.[1][4] This value is the gold standard for developing formulations and predicting absorption, as it represents the maximum concentration achievable under equilibrium conditions.

Experimental Workflow for Solubility Determination

The following workflow illustrates a logical progression from initial screening to precise thermodynamic measurement.

Caption: Workflow for determining the solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

Principle: This method relies on adding a concentrated DMSO stock of this compound to an aqueous buffer. The formation of precipitate is detected by light scattering (nephelometry) or by quantifying the remaining dissolved compound via UV-Vis spectroscopy after filtration.[2][4]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous test buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a range of concentrations while keeping the DMSO concentration constant and low (e.g., 1%).

-

Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation.

-

Detection (Nephelometry): Place the plate in a laser nephelometer to measure the turbidity in each well. The lowest concentration showing a significant increase in light scattering above the background is determined as the kinetic solubility limit.

-

Detection (UV-Vis): Alternatively, filter the plate contents through a solubility filter plate (e.g., 0.45 µm) into a UV-transparent collection plate. Measure the absorbance of the filtrate at the λmax of this compound. The solubility is calculated by comparing the absorbance to a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 Acetonitrile:Water).

Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay

Principle: This is the definitive method for determining equilibrium solubility. An excess of the solid compound is agitated in the solvent of interest until the concentration of the dissolved solute reaches a constant value, indicating equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials. The excess must be sufficient to ensure solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, Acetonitrile) to the vials.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A preliminary time-course experiment is recommended to determine when equilibrium is reached (i.e., when concentration no longer increases over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable mobile phase or solvent system to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The analytical method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[5][6][7]

Anticipated Solubility Profile of this compound

While experimental data is required for confirmation, the structure of this compound (a planar, nitro-substituted heterocycle) suggests certain trends. The following table presents a plausible, hypothetical solubility profile to serve as a template for data presentation.

| Solvent System | Polarity Index | Anticipated Solubility (µg/mL) | Method |

| Deionized Water | 10.2 | < 10 | Thermodynamic |

| PBS (pH 7.4) | ~10.2 | < 10 | Thermodynamic |

| 0.1 N HCl (pH 1) | ~10.2 | < 15 (Slightly higher if basic centers protonate) | Thermodynamic |

| Ethanol (EtOH) | 4.3 | 50 - 200 | Thermodynamic |

| Acetonitrile (ACN) | 5.8 | 100 - 500 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 20,000 (> 20 mg/mL) | Thermodynamic |

Note: Data is hypothetical and for illustrative purposes only. Experimental verification is mandatory.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[8][9] Its primary objectives are:

-

To identify potential degradation products and establish degradation pathways.

-

To demonstrate the specificity of the analytical method, proving it is "stability-indicating."

-

To inform the development of a stable formulation and define appropriate storage conditions.

The nitroaromatic group in this compound is a potential liability, being susceptible to reduction and photolytic degradation.[8][10]

Experimental Workflow for Forced Degradation

This workflow outlines the systematic process of subjecting the API to various stress conditions and analyzing the outcomes.

Caption: Workflow for assessing the intrinsic stability of this compound.

Protocol 3: Forced Degradation Study

Principle: Solutions of this compound are subjected to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized and the stability-indicating nature of the analytical method can be demonstrated.[11][12]

Methodology:

-

Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile).

-

Stress Conditions: For each condition, set up a protected (control) sample and a stressed sample.

-

Acid Hydrolysis: Dilute stock with 0.1 N HCl. Heat at 60-80°C. Sample at time points (e.g., 2, 4, 8, 24h). Neutralize before analysis.

-

Base Hydrolysis: Dilute stock with 0.1 N NaOH. Keep at room temperature. Sample at time points. Neutralize before analysis.

-

Oxidative Degradation: Dilute stock with 3% H₂O₂. Keep at room temperature. Sample at time points.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 60-80°C.

-

Solid: Place solid API in a vial and heat in an oven. Sample by dissolving a weighed amount at time points.

-

-

Photostability: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13] A parallel sample should be wrapped in foil as a dark control.

-

-

Sample Analysis: Analyze all samples, including controls and time-zero samples, using a validated stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Assay and Purity: Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

-

Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak in stressed samples to ensure it is not co-eluting with a degradant.

-

Mass Balance: The sum of the assay of the parent API and the levels of all degradation products should ideally be close to 100%, indicating that all significant degradants are being detected.

-

Conclusion and Implications

A comprehensive understanding of the solubility and stability of this compound is essential for its progression in any research or development pipeline. The methodologies detailed in this guide provide a robust, scientifically-grounded framework for generating this critical data package. By employing these systematic approaches—from high-throughput kinetic solubility screens to definitive shake-flask measurements and ICH-compliant forced degradation studies—researchers can proactively identify liabilities, guide formulation development, establish appropriate storage conditions, and ensure the development of a safe and efficacious product. This proactive characterization is a hallmark of sound scientific development and a prerequisite for regulatory success.

References

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

-

Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

-

Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

-

Title: Solubility Assessment Service Source: Creative Biolabs URL: [Link]

-

Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

-

Title: ADME Solubility Assay Source: BioDuro URL: [Link]

-

Title: Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs Source: ResearchGate URL: [Link]

-

Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ICH Official web site : ICH [ich.org]

Quantum Chemical Investigation of 6-Nitrophthalazine: A Computational Guide for Drug Discovery Applications